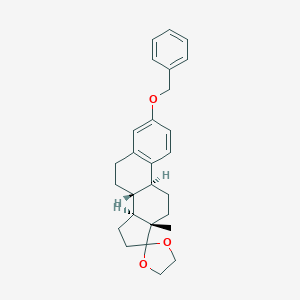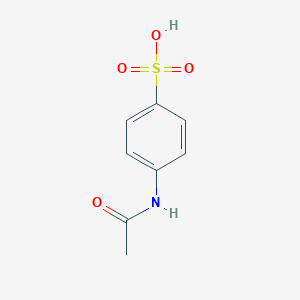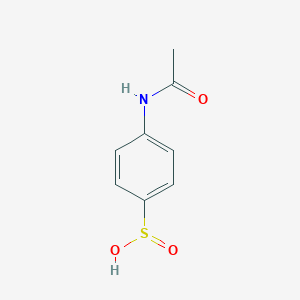
7-Tetradecen-2-one, (7Z)-
Overview
Description
7-Tetradecen-2-one, (7Z)-: is an organic compound with the molecular formula C14H26O . It is a ketone with a double bond at the seventh carbon atom in the Z-configuration. This compound is known for its role as a pheromone in certain beetle species, particularly the Oriental beetle, where it is used to attract mates .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: One common method involves using as the starting material.
Wittig Reaction: Another method involves the Wittig reaction using methyllithium and 5-carboxypentyltriphenylphosphonium bromide to produce a mixture of (E)- and (Z)-7-tetradecen-2-one .
1-Octyne Lithium Salt: A third method uses 1-octyne lithium salt as a starting material, which undergoes a series of reactions to form the desired product.
Wacker Oxidation: This method involves the oxidation of (Z)-7-tetradecene using chromic acid or other oxidizing agents.
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing costs. The Wacker oxidation method is particularly favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Tetradecen-2-one can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form .
Substitution: The compound can participate in substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophiles and appropriate solvents.
Major Products:
Oxidation: Products include various carboxylic acids and ketones.
Reduction: The primary product is .
Substitution: Products depend on the specific substituent introduced.
Scientific Research Applications
Chemistry: 7-Tetradecen-2-one is used as a model compound in studies of ketone reactivity and stereochemistry .
Biology: In biological research, it is studied for its role as a pheromone in beetles, helping to understand insect behavior and communication .
Medicine: While not directly used in medicine, its role as a pheromone can be leveraged in pest control strategies, reducing the need for harmful pesticides .
Industry: The compound is used in the development of pheromone traps for pest control, particularly for the Oriental beetle .
Mechanism of Action
Pheromone Activity: 7-Tetradecen-2-one acts as a pheromone by binding to specific receptors in the antennae of beetles. This binding triggers a series of neural responses that lead to behavioral changes, such as attraction to the source of the pheromone .
Molecular Targets and Pathways: The primary molecular targets are olfactory receptors in the beetles. The pathways involved include signal transduction mechanisms that convert the chemical signal into a neural response .
Comparison with Similar Compounds
(E)-7-Tetradecen-2-one: This isomer has a different configuration at the double bond, leading to different biological activity.
7-Tetradecene: This compound lacks the ketone functional group, resulting in different chemical reactivity and biological properties.
Uniqueness: 7-Tetradecen-2-one, (7Z)- is unique due to its specific configuration and functional group, which confer its role as a pheromone and its reactivity in chemical reactions .
Properties
IUPAC Name |
(Z)-tetradec-7-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h8-9H,3-7,10-13H2,1-2H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQMGOCRWDJUCX-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60888987 | |
| Record name | 7-Tetradecen-2-one, (7Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60888987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146955-45-5 | |
| Record name | (Z)-7-Tetradecen-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146955-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Tetradecen-2-one, (7Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146955455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Tetradecen-2-one, (7Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Tetradecen-2-one, (7Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60888987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-TETRADECEN-2-ONE, (7Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF5954706T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)
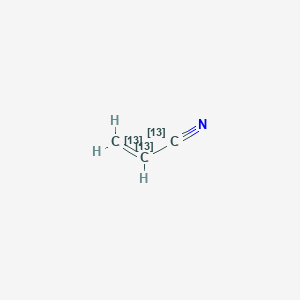
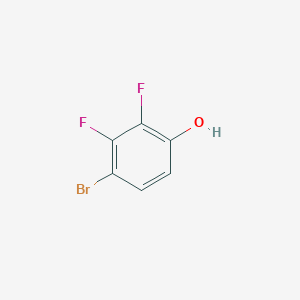
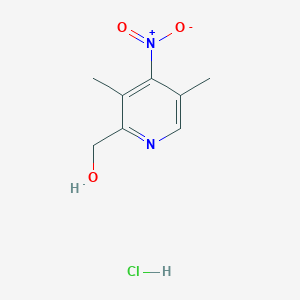
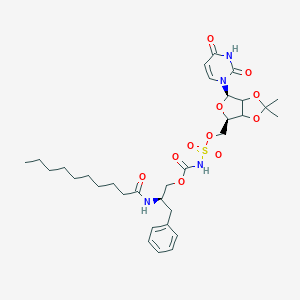
![(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid](/img/structure/B118787.png)
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B118788.png)
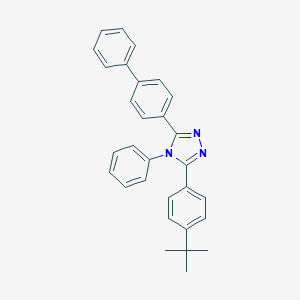
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)
![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)
